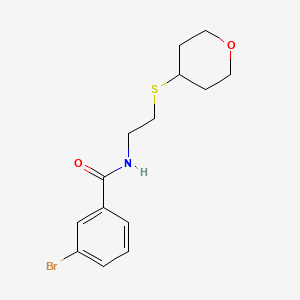
3-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is a complex organic compound. It has a molecular formula of C18H20BrNO2S, an average mass of 394.326 Da, and a monoisotopic mass of 393.039795 Da .
Synthesis Analysis
The synthesis of such compounds often involves the use of tetrahydropyran as a building block in organic synthesis . The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid . The synthesis of tetrahydropyrans involves various methods including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .Molecular Structure Analysis
The molecular structure of “3-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is complex due to the presence of multiple functional groups. The compound contains a bromine atom, a benzamide group, a thioether group, and a tetrahydropyran ring .Chemical Reactions Analysis
The compound, due to its complex structure, can participate in a variety of chemical reactions. For instance, the bromine atom can be replaced in a substitution reaction. The tetrahydropyran ring can undergo reactions such as ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.475±0.06 g/cm3 (Predicted) . Other physical and chemical properties such as boiling point, flash point, vapor pressure, and refractive index are not available from the current data.Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Research has focused on the synthesis, structural characterization, and analysis of intermolecular interactions of similar compounds. For instance, studies on antipyrine derivatives reveal insights into their crystal packing, stabilized mainly by hydrogen bonds and π-interactions, which could influence the design of new materials with desired properties (Saeed et al., 2020).
Synthesis of Heterocyclic Compounds
Compounds with similar structures have been used in the synthesis of a variety of heterocyclic compounds, which play a critical role in the development of pharmaceuticals and agrochemicals. For example, thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity toward various nitrogen nucleophiles to yield diverse heterocyclic derivatives (Mohareb et al., 2004).
Applications in Optoelectronics
Functional ethynyl-pyrene derivatives, synthesized from similar bromo pyrene derivatives, exhibit tunable photoluminescence and have been integrated as active layers in field-effect transistors. These findings demonstrate the potential of such compounds in the development of optoelectronic devices (Diring et al., 2009).
properties
IUPAC Name |
3-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c15-12-3-1-2-11(10-12)14(17)16-6-9-19-13-4-7-18-8-5-13/h1-3,10,13H,4-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTFIDXFLZOSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)
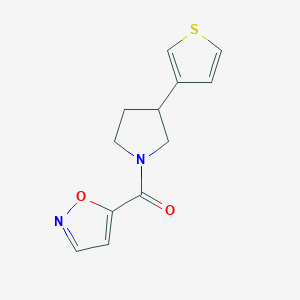


![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)
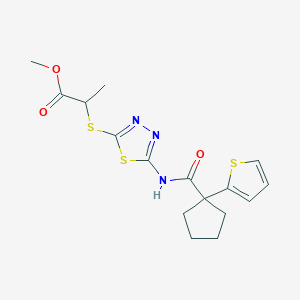
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)
![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)
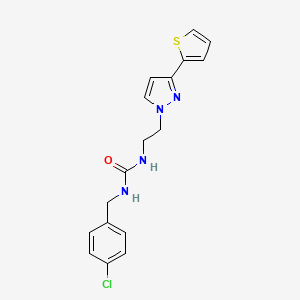
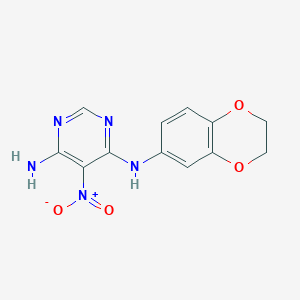


![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)
